molecular formula C11H18O B13585946 6,9-Dimethylspiro[4.4]nonan-1-one

6,9-Dimethylspiro[4.4]nonan-1-one

Katalognummer: B13585946
Molekulargewicht: 166.26 g/mol
InChI-Schlüssel: ZCCUYXSKTOLUCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,9-Dimethylspiro[44]nonan-1-one is an organic compound with the molecular formula C11H18O It is characterized by a spiro structure, where two rings are connected through a single atom, creating a unique three-dimensional shape

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Dimethylspiro[4.4]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a ketone with a suitable alkylating agent in the presence of a base. The reaction conditions often require careful temperature control and the use of solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6,9-Dimethylspiro[4.4]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides and bases are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

6,9-Dimethylspiro[4.4]nonan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in various industrial processes.

Wirkmechanismus

The mechanism by which 6,9-Dimethylspiro[4.4]nonan-1-one exerts its effects depends on its specific application. In chemical reactions, the spiro structure may influence the reactivity and selectivity of the compound. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through various pathways.

Vergleich Mit ähnlichen Verbindungen

6,9-Dimethylspiro[4.4]nonan-1-one can be compared with other spiro compounds, such as:

    Spiro[4.5]decane-1-one: Similar in structure but with different ring sizes.

    Spiro[4.4]nonane-1-one: Lacks the methyl groups, leading to different chemical properties.

    6,9-Dimethylspiro[5.4]decane-1-one: Has an additional carbon in one of the rings, altering its reactivity.

The uniqueness of 6,9-Dimethylspiro[4

Eigenschaften

Molekularformel

C11H18O

Molekulargewicht

166.26 g/mol

IUPAC-Name

1,4-dimethylspiro[4.4]nonan-9-one

InChI

InChI=1S/C11H18O/c1-8-5-6-9(2)11(8)7-3-4-10(11)12/h8-9H,3-7H2,1-2H3

InChI-Schlüssel

ZCCUYXSKTOLUCP-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(C12CCCC2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.